molecular formula C7H8ClF3N2O2S B6176391 (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride CAS No. 2624109-02-8

(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride

Cat. No.: B6176391
CAS No.: 2624109-02-8
M. Wt: 276.7
InChI Key:
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Description

The compound “(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride” is a complex organic molecule. It contains an amino group (-NH2), a trifluoromethyl group (-CF3), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group (-COOH). The “2S” indicates that it is a chiral molecule and the configuration at the 2nd carbon is S (from Latin sinister, meaning left). The hydrochloride indicates that it is a salt of hydrochloric acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic molecules using various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride involves the synthesis of the intermediate 2-(trifluoromethyl)-1,3-thiazol-4-amine, which is then coupled with (S)-alanine to form the final product.", "Starting Materials": [ "2-chloroacetic acid", "thiourea", "sodium hydroxide", "trifluoromethanesulfonic acid", "sodium nitrite", "sodium azide", "(S)-alanine", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(trifluoromethyl)-1,3-thiazol-4-amine", "a. Dissolve 2-chloroacetic acid in water and add sodium hydroxide to adjust the pH to 8-9.", "b. Add thiourea to the solution and heat at 100-110°C for 4-5 hours.", "c. Cool the reaction mixture and filter the precipitate.", "d. Dissolve the precipitate in trifluoromethanesulfonic acid and add sodium nitrite.", "e. Add sodium azide to the solution and heat at 80-90°C for 2-3 hours.", "f. Cool the reaction mixture and filter the precipitate to obtain 2-(trifluoromethyl)-1,3-thiazol-4-amine.", "Step 2: Coupling of 2-(trifluoromethyl)-1,3-thiazol-4-amine with (S)-alanine", "a. Dissolve (S)-alanine in water and adjust the pH to 8-9 with sodium hydroxide.", "b. Add 2-(trifluoromethyl)-1,3-thiazol-4-amine to the solution and stir at room temperature for 2-3 hours.", "c. Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "e. Dissolve the crude product in water and add hydrochloric acid to obtain (2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride." ] }

CAS No.

2624109-02-8

Molecular Formula

C7H8ClF3N2O2S

Molecular Weight

276.7

Purity

95

Origin of Product

United States

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